molecular formula C14H19ClN2O B1603773 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl CAS No. 167484-19-7

1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl

Cat. No.: B1603773
CAS No.: 167484-19-7
M. Wt: 266.76 g/mol
InChI Key: MNPYORLBECFQJT-UHFFFAOYSA-N
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Description

1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride is a spirocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique spiro[indoline-3,4’-piperidin] core, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride typically involves multi-component reactions. One common method is the one-pot four-component reaction, which includes arylamines, methyl propiolate, isatin, and malononitrile in the presence of a base catalyst like triethylamine . This method yields functionalized spiro[indoline-3,4’-pyridine] derivatives efficiently.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of water as a solvent are gaining popularity due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spiro[indoline-3,4’-piperidin]-1-yl ketones, while reduction can produce spiro[indoline-3,4’-piperidin]-1-yl alcohols .

Scientific Research Applications

Research indicates that 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone HCl exhibits various biological activities:

  • Anticancer Properties : Compounds similar to this spirocyclic structure have shown potential in inhibiting cancer cell proliferation. Mechanisms often involve interactions with proteins and enzymes that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Studies suggest that these compounds can effectively combat microbial infections by disrupting microbial resistance pathways and inhibiting key enzymes.
  • Antidiabetic Effects : Some derivatives have demonstrated the ability to modulate glucose metabolism, indicating potential use in managing diabetes.
  • Neuropharmacological Effects : There is evidence suggesting anticonvulsant properties, making it a candidate for further investigation in neurological disorders.

Case Studies

  • Anticancer Research : A study published in ACS Combinatorial Science evaluated spirocyclic compounds for their efficacy against various cancer cell lines. The results indicated that compounds with the spiro[indoline] framework showed significant cytotoxicity against breast and lung cancer cells .
  • Microbial Resistance : Research highlighted in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of spiro[indoline] compounds could inhibit the growth of resistant bacterial strains, suggesting potential applications in antibiotic development.
  • Neuropharmacology : Investigations into the anticonvulsant properties of similar compounds revealed promising results in animal models, indicating their potential as therapeutic agents for epilepsy and other seizure disorders.

Mechanism of Action

The mechanism of action of 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting their function. This inhibition can lead to various biological effects, such as cell cycle arrest in cancer cells or disruption of microbial cell walls .

Comparison with Similar Compounds

  • Spiro[indoline-3,4’-pyridines]
  • Spiro[indoline-3,4’-pyridinones]
  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]

Uniqueness: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for various applications .

Biological Activity

The compound 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone HCl is a member of the spirooxindole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic structure that integrates an indoline moiety with a piperidine ring. The synthesis of spirooxindoles can be achieved through various methods, including the Pictet–Spengler reaction, which has been extensively documented in literature .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of spirooxindole derivatives. For instance, compounds similar to 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone have shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin .

CompoundMIC (μM)Activity Type
21d0.49Against S. pneumonia
21d7.88Against E. coli

Anticancer Activity

The anticancer potential of spirooxindoles has been widely investigated. Compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (μM)Reference
RKO60.70
PC-349.79
HeLa78.72

The mechanisms underlying the biological activities of spirooxindoles include:

  • Apoptosis Induction : Many studies report that these compounds activate pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2 .
  • Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at specific phases, contributing to their anticancer effects .
  • Enzyme Inhibition : Spirooxindoles may act as inhibitors for various enzymes involved in cancer progression and microbial resistance .

Case Studies

A notable study evaluated a series of spirooxindole derivatives for their cytotoxic effects across multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 100 μM, demonstrating substantial anticancer potential . Another investigation focused on the antibacterial properties of these compounds against resistant strains, revealing significant activity that may inform future antibiotic development strategies .

Q & A

Q. What are the established synthetic methodologies for 1-(spiro[indoline-3,4'-piperidin]-1-yl)ethanone HCl, and what key reaction parameters should be optimized?

Basic Research Question
Common synthetic routes include multicomponent reactions (MCRs) involving isocyanates, amines, and carbonyl compounds under reflux conditions. For example, spiro[indoline-3,4'-pyridine] derivatives are synthesized via reactions of aniline, methyl acetoacetate, and isothiocyanates in the presence of triethylamine . Key parameters to optimize include:

  • Solvent systems : Polar aprotic solvents (e.g., DMF) or green solvents like [NMP]H₂PO₄ in aqueous ethanol (yields up to 92%) .
  • Temperature : Reactions often proceed at 80°C for optimal cyclization .
  • Catalysts : Triethylamine aids in imine formation, while Pd/C facilitates hydrogenation steps .
  • Purification : Column chromatography or ethanol recrystallization ensures purity >90% .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the spiro junction (δ ~3.5–4.5 ppm for piperidine protons) and acetyl group (δ ~2.1–2.3 ppm for CH₃) .
  • IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone moiety .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 302.83 for C₁₃H₁₉ClN₂O₂S) validate the molecular formula .
  • X-ray crystallography : Resolves spiro geometry and bond angles (e.g., CCDC 843674) .

Q. How can solvent systems and catalysts be optimized in the synthesis of spiro[indoline-3,4'-piperidine] derivatives to improve yield and purity?

Advanced Research Question

  • Solvent optimization : Replace traditional solvents (DMF, THF) with greener alternatives like [NMP]H₂PO₄, which enhances reaction efficiency and reduces toxicity .
  • Catalyst screening : Pd/C in hydrogenation steps improves regioselectivity, while acidic catalysts (e.g., acetic acid) accelerate cyclization .
  • Reaction monitoring : TLC tracking ensures reaction completion, minimizing side products .

Q. How should researchers address contradictions in reported reaction yields for similar spiro compounds, and what factors might contribute to variability?

Advanced Research Question
Yield discrepancies (e.g., 58% vs. 92% ) arise from:

  • Substrate purity : Impurities in starting materials (e.g., isothiocyanates) hinder cyclization.
  • Workup protocols : Column chromatography vs. recrystallization impacts recovery rates.
  • Catalyst loading : Excess Pd/C may over-reduce intermediates, lowering yields .
    Methodological solution : Replicate reactions under controlled conditions (fixed temp, solvent, stoichiometry) and validate via HPLC-MS .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound derivatives?

Advanced Research Question

  • In vitro : Kinase inhibition assays (e.g., c-Met/ALK inhibition in ) using recombinant enzymes or cell lines (e.g., GTL-16 gastric carcinoma) .
  • In vivo : Xenograft models (e.g., nude mice with GTL-16 tumors) assess antitumor efficacy. Pharmacodynamic studies measure phosphorylation inhibition (e.g., c-Met) via Western blot .

Q. How do dynamic conformational equilibria (cis/trans) of spiro[indoline-3,4'-piperidine] derivatives impact their reactivity and biological activity?

Advanced Research Question
Spiro compounds exhibit dynamic equilibria between cis/trans conformers (), influencing:

  • Reactivity : Transient conformers may favor nucleophilic attack or ring-opening.
  • Biological activity : Cis conformers might bind more effectively to kinase active sites (e.g., c-Met ).
    Analysis : Use variable-temperature NMR or DFT calculations to study equilibrium shifts .

Q. What green chemistry approaches have been applied to synthesize spiro[indoline-3,4'-piperidine] derivatives, and what are their advantages?

Basic Research Question

  • Solvent-free synthesis : Reactions in ionic liquids (e.g., [NMP]H₂PO₄) reduce waste .
  • Aqueous ethanol systems : Enable high yields (92%) with minimal toxicity .
  • Catalyst recycling : Recoverable Pd/C reduces costs .

Q. How does X-ray crystallography contribute to the structural elucidation of spiro compounds, and what challenges are associated with obtaining suitable crystals?

Advanced Research Question

  • Contribution : Confirms spiro geometry (e.g., dihedral angles in CCDC 843674) and absolute configuration .
  • Challenges : Hygroscopic compounds require anhydrous conditions for crystallization. Slow evaporation in DMSO/ethanol mixtures often yields diffraction-quality crystals .

Q. What mechanistic insights explain the formation of the spiro ring during multicomponent reactions, and how can side products be minimized?

Advanced Research Question
Proposed mechanisms involve:

Imine formation between amines and carbonyl compounds.

Cyclization via nucleophilic attack at the spiro carbon .
Side product mitigation :

  • Use stoichiometric control (1:1 amine:carbonyl ratio).
  • Add scavengers (e.g., molecular sieves) to remove water, preventing hydrolysis .

Q. What are the recommended protocols for handling and storing this compound to ensure stability during experimental studies?

Basic Research Question

  • Storage : Airtight containers under nitrogen at –20°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Consult SDS for spill management (e.g., neutralize with sodium bicarbonate) .
  • Stability testing : Monitor via HPLC every 6 months to detect degradation .

Properties

IUPAC Name

1-spiro[2H-indole-3,4'-piperidine]-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-11(17)16-10-14(6-8-15-9-7-14)12-4-2-3-5-13(12)16;/h2-5,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYORLBECFQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617147
Record name 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167484-19-7
Record name 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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